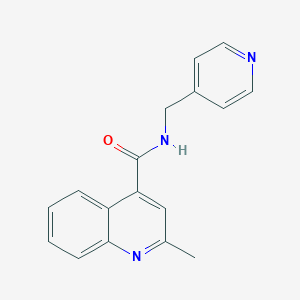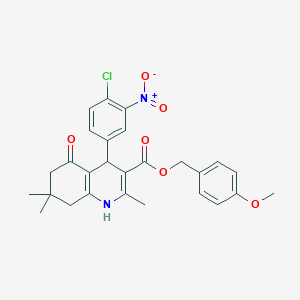![molecular formula C16H22N2O4S B5136636 N-allyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5136636.png)
N-allyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, also known as APS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of N-allyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide is not fully understood, but it is believed to work through multiple pathways. In neuroscience, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which may contribute to its neuroprotective effects. In cancer research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In cardiovascular disease, this compound has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of atherosclerosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in different systems. In neuroscience, this compound has been shown to improve cognitive function and memory in animal models. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines and induce apoptosis. In cardiovascular disease, this compound has been shown to reduce inflammation and oxidative stress in animal models.
実験室実験の利点と制限
N-allyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, this compound also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several potential future directions for research on N-allyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide. In neuroscience, further studies are needed to explore its neuroprotective effects and potential as a treatment for neurodegenerative diseases. In cancer research, further studies are needed to explore its potential as a chemotherapy agent and to identify the specific mechanisms by which it induces apoptosis in cancer cells. In cardiovascular disease, further studies are needed to explore its potential as a treatment for atherosclerosis and to identify the specific pathways by which it reduces inflammation and oxidative stress. Additionally, further studies are needed to explore the safety and efficacy of this compound in human clinical trials.
合成法
N-allyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide can be synthesized through a multi-step process that involves the reaction of piperidine with 4-methoxybenzenesulfonyl chloride, followed by the addition of allylamine and subsequent purification steps. The final product is a white powder with a melting point of 132-134°C.
科学的研究の応用
N-allyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapy agent. In cardiovascular disease, this compound has been shown to have anti-inflammatory effects and may have potential as a treatment for atherosclerosis.
特性
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-prop-2-enylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-3-10-17-16(19)13-8-11-18(12-9-13)23(20,21)15-6-4-14(22-2)5-7-15/h3-7,13H,1,8-12H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITOPWKBDXYVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-methyl-2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanamine hydrochloride](/img/structure/B5136557.png)

![2-(2-methoxyethyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5136568.png)
![1-[(4-methoxyphenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B5136571.png)

![ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate](/img/structure/B5136583.png)
![4-methoxy-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5136591.png)


![N-(3-bromophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5136618.png)
![N-(3-isoxazolylmethyl)-N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5136644.png)
![1-acetyl-4-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5136645.png)
![5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5136652.png)
amine oxalate](/img/structure/B5136663.png)
